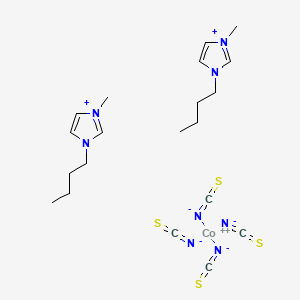

![molecular formula C25H31ClN2O2RuS B6310354 Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen] CAS No. 329371-25-7](/img/structure/B6310354.png)

Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

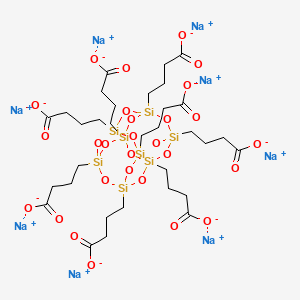

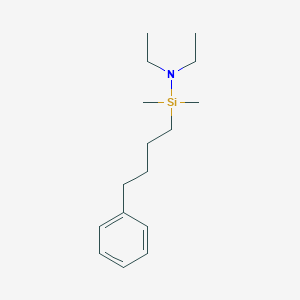

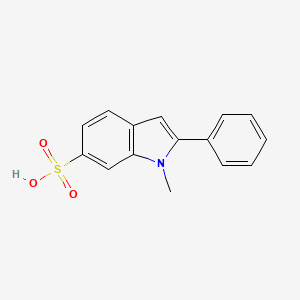

The compound is a chiral diamine ligand complexed with ruthenium . It is used for the asymmetric transfer hydrogenation of a variety of imines . The complex is structurally similar to (benzene)ruthenium dichloride dimer .

Synthesis Analysis

The dimer is prepared by the reaction of the phellandrene with hydrated ruthenium trichloride . At high temperatures, it exchanges with other arenes . The compound reacts with Lewis bases to give monometallic adducts .Molecular Structure Analysis

The compound adopts pseudo-octahedral piano-stool structures . The molecular weight of the compound is 612.39 .Chemical Reactions Analysis

The compound is used as a catalyst for the asymmetric transfer hydrogenation of a variety of imines . It is also used to prepare catalysts (by monomerization with dppf) used in borrowing hydrogen catalysis, a catalytic reaction that is based on the activation of alcohols towards nucleophilic attack .Physical And Chemical Properties Analysis

The compound is a red solid . It has a melting point of 247 to 250 °C and decomposes at this temperature . It is slightly soluble in water, with hydrolysis .Wissenschaftliche Forschungsanwendungen

Asymmetric Transfer Hydrogenation

RuCl(p-cymene)[(S,S)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium, which can be used for the asymmetric transfer hydrogenation of a variety of imines . This process is crucial in the synthesis of chiral amines, which are important building blocks in pharmaceuticals and fine chemicals.

Catalyst in Organic Synthesis

Ruthenium complexes are often used as catalysts in organic synthesis due to their ability to facilitate a variety of reactions. For example, they can be used in the hydrogenation of carbonyl compounds, the hydration of nitriles, and the dehydrogenation of alcohols .

3. Development of New Drugs and Medical Treatments Scientific research has numerous applications in medicine and healthcare, including the development of new drugs and medical treatments . Ruthenium complexes have been studied for their potential use in cancer therapy due to their ability to interact with DNA and proteins.

Wirkmechanismus

Target of Action

It is known that ruthenium complexes are often used in the field of medicinal chemistry due to their potential anticancer properties . They can interact with various biological targets, including DNA, proteins, and enzymes, disrupting their normal function and leading to cell death .

Mode of Action

MFCD16294988 is a chiral diamine ligand complexed with ruthenium . It is used for the asymmetric transfer hydrogenation of a variety of imines It is known that ruthenium complexes can interact with biological molecules through various mechanisms, such as intercalation into dna, binding to proteins, or inhibition of enzymes .

Biochemical Pathways

Ruthenium complexes are known to interfere with several cellular processes, including dna replication, protein synthesis, and enzymatic activity, which can lead to cell death .

Pharmacokinetics

It is known that the pharmacokinetic properties of ruthenium complexes can vary widely depending on their chemical structure . Factors such as lipophilicity, charge, and molecular size can influence their absorption, distribution, metabolism, and excretion .

Result of Action

Ruthenium complexes are known to induce cell death in cancer cells through various mechanisms, including apoptosis (programmed cell death), necrosis (cell death due to injury), and autophagy (self-degradation of cellular components) .

Action Environment

The action, efficacy, and stability of MFCD16294988 can be influenced by various environmental factors. These can include the pH of the environment, the presence of other ions or molecules, and the temperature . For instance, the stability of ruthenium complexes can be affected by the presence of reducing agents, which can lead to the reduction of ruthenium(III) to ruthenium(II) .

Eigenschaften

IUPAC Name |

[(1S,2S)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m0.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPFGRNIWPPSEW-CEHYLXJWSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN2O2RuS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,2S)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.